2-(4-chloro-1H-pyrazol-1-yl)propanamide
Overview
Description
2-(4-chloro-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C6H8ClN3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may influence a variety of biochemical pathways, potentially leading to a wide range of downstream effects .
Result of Action
Given the broad range of biological activities exhibited by similar compounds, it is likely that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chloro-1H-pyrazol-1-yl)propanamide . These factors could include the pH of the environment, the presence of other compounds, temperature, and more. Understanding these factors is crucial for optimizing the use of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-chloropyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
2-(4-chloro-1H-pyrazol-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1H-pyrazol-1-yl)butylamine
- 2-(4-chloro-1H-pyrazol-1-yl)acetamide
- 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid
- 2-(4-chloro-1H-pyrazol-1-yl)butanoic acid
Uniqueness
Compared to similar compounds, 2-(4-chloro-1H-pyrazol-1-yl)propanamide is unique due to its specific structural features and the presence of the propanamide group.
Properties
IUPAC Name |
2-(4-chloropyrazol-1-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZUGPYSCSYISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1C=C(C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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